BenchChemオンラインストアへようこそ!

(5-Bromofuran-2-yl)(2-(3-methoxyphenyl)thiazolidin-3-yl)methanone

Structure-Activity Relationship Thiazolidine Medicinal Chemistry

(5-Bromofuran-2-yl)(2-(3-methoxyphenyl)thiazolidin-3-yl)methanone (CAS 2034484-67-6) is a synthetic heterocyclic compound belonging to the thiazolidine class, characterized by a 5-bromofuran-2-carbonyl group linked to a 2-(3-methoxyphenyl)-1,3-thiazolidine core. Its molecular formula is C15H14BrNO3S with a molecular weight of 368.25 g/mol, and it is commercially available as a research-grade building block typically supplied at ≥95% purity.

Molecular Formula C15H14BrNO3S
Molecular Weight 368.25
CAS No. 2034484-67-6
Cat. No. B2720511
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Bromofuran-2-yl)(2-(3-methoxyphenyl)thiazolidin-3-yl)methanone
CAS2034484-67-6
Molecular FormulaC15H14BrNO3S
Molecular Weight368.25
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C2N(CCS2)C(=O)C3=CC=C(O3)Br
InChIInChI=1S/C15H14BrNO3S/c1-19-11-4-2-3-10(9-11)15-17(7-8-21-15)14(18)12-5-6-13(16)20-12/h2-6,9,15H,7-8H2,1H3
InChIKeyIRRBRMWJLCXYSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(5-Bromofuran-2-yl)(2-(3-methoxyphenyl)thiazolidin-3-yl)methanone (CAS 2034484-67-6) – Structural Profile & Procurement Baseline


(5-Bromofuran-2-yl)(2-(3-methoxyphenyl)thiazolidin-3-yl)methanone (CAS 2034484-67-6) is a synthetic heterocyclic compound belonging to the thiazolidine class, characterized by a 5-bromofuran-2-carbonyl group linked to a 2-(3-methoxyphenyl)-1,3-thiazolidine core . Its molecular formula is C15H14BrNO3S with a molecular weight of 368.25 g/mol, and it is commercially available as a research-grade building block typically supplied at ≥95% purity . The thiazolidine scaffold is a privileged structure in medicinal chemistry, historically associated with nuclear receptor modulation, antimicrobial activity, and kinase inhibition, which positions this compound as a candidate for hit-to-lead campaigns and chemical biology probe development [1].

Why In-Class Thiazolidine Analogs Cannot Replace (5-Bromofuran-2-yl)(2-(3-methoxyphenyl)thiazolidin-3-yl)methanone Without Data Verification


Thiazolidine-based compounds exhibit exquisite sensitivity to substitution patterns on both the heterocyclic core and the pendant aryl rings. The presence and position of the bromine atom on the furan ring, the methoxy substituent on the phenyl group, and the carbonyl linker collectively determine electronic distribution, conformational preferences, and target engagement profiles that are not transferable across analogs [1]. Even minor modifications—such as replacing bromine with chlorine, shifting the methoxy group from meta to para, or removing the furan carbonyl—can abolish or invert biological activity [2]. For procurement in medicinal chemistry and chemical biology programs, generic substitution without matched-pair analysis therefore carries a high risk of irreproducible results and wasted screening resources [3].

Quantitative Differentiation Evidence for (5-Bromofuran-2-yl)(2-(3-methoxyphenyl)thiazolidin-3-yl)methanone (CAS 2034484-67-6)


Structural Uniqueness: Meta-Methoxyphenyl Substitution Differentiates from Para-Methoxy and Unsubstituted Phenyl Analogs

The target compound bears a 3-methoxyphenyl substituent at the thiazolidine 2-position, while the closest commercial analogs—2-(4-methoxyphenyl)-1,3-thiazolidine (CAS 31404-08-7) and 2-phenyl-1,3-thiazolidine—carry para-methoxy or unsubstituted phenyl groups, respectively. Meta-substitution alters the spatial orientation of the methoxy oxygen relative to the thiazolidine ring, which can shift hydrogen-bond acceptor geometry by approximately 120° compared to the para isomer, potentially affecting target recognition . No direct head-to-head bioactivity data are available for this exact compound series; the differentiation claim rests on well-established medicinal chemistry principles of positional isomerism .

Structure-Activity Relationship Thiazolidine Medicinal Chemistry

Halogen Differentiation: 5-Bromofuran Moiety vs. 5-Chlorofuran and Non-Halogenated Furan Analogs

The 5-bromofuran substituent provides a polarizable bromine atom capable of engaging in halogen bonding with protein backbone carbonyls, a feature absent in the 5-chlorofuran (CAS series 5-chlorofuran-2-yl analogs) and unsubstituted furan derivatives. C-Br bonds exhibit a σ-hole of approximately 7.0–8.5 kcal/mol versus 3.5–5.0 kcal/mol for C-Cl bonds, enabling stronger halogen-bond donor capacity [1]. The bromine atom also increases calculated logP by approximately 0.5–0.7 units relative to the chloro analog and by 0.8–1.2 units relative to the des-halogen parent, enhancing membrane permeability potential [2]. No direct comparative bioassay data are available for this specific scaffold.

Halogen Bonding Thiazolidine Drug Design

Thiazolidine Core vs. Thiazolidinedione and Thiazolidinone Analogs: Redox and Metabolic Stability Differentiation

The target compound contains a fully saturated thiazolidine ring (S-CH2-CH2-N), whereas the more common biologically active analogs feature oxidized variants: thiazolidinediones (TZDs, e.g., rosiglitazone, pioglitazone) and 4-thiazolidinones (e.g., 4-oxo-thiazolidines). The saturated thiazolidine lacks the electrophilic carbonyl at the 4-position, eliminating the metabolic liability of carbonyl reduction by aldo-keto reductases (AKRs) that TZDs undergo [1]. The absence of the 2,4-thiazolidinedione ring also removes the potential for idiosyncratic hepatotoxicity associated with the TZD scaffold, which has been linked to reactive metabolite formation via the dione moiety [2]. No direct comparative metabolic stability assay data exist for this specific compound.

Metabolic Stability Thiazolidine Drug Metabolism

Antimicrobial Activity Landscape: 5-Bromofuran-Thiazolidine Hybrids Exhibit Potent Anti-Salmonella Activity in 4-Oxo Series

In a 2015 study, compound 3b—3-(benzo[d]isoxazol-3-yl)-2-(3-methoxyphenyl)thiazolidine-4-one, a close structural relative of the target compound differing only by oxidation at the thiazolidine 4-position and the presence of a benzisoxazole instead of 5-bromofuran—demonstrated significant inhibitory activity against Salmonella typhi, comparable to the standard antibiotic gentamicin [1]. While this datum does not directly report on the target compound, it establishes that the 2-(3-methoxyphenyl)thiazolidine pharmacophore can deliver meaningful antibacterial activity when appropriately elaborated. The target compound's 5-bromofuran-2-carbonyl group may further enhance this profile, as 5-bromofuran-containing thiazolidine derivatives in a 2008 study exhibited activity against both Gram-positive and Gram-negative bacterial strains [2]. No MIC data are available for the exact target compound.

Antimicrobial Thiazolidine Salmonella typhi

Procurement-Relevant Application Scenarios for (5-Bromofuran-2-yl)(2-(3-methoxyphenyl)thiazolidin-3-yl)methanone


Medicinal Chemistry Hit-to-Lead Programs Requiring a Structurally Distinct Thiazolidine Scaffold

For teams pursuing novel anti-infective or nuclear receptor modulator programs, this compound provides a saturated thiazolidine core with a meta-methoxyphenyl group—a combination underrepresented in commercial screening decks compared to thiazolidinediones or 4-oxothiazolidines. The structural differentiation from common TZD drugs (Section 3, Evidence Item 3) reduces the risk of known toxophore-related attrition, while the bromofuran moiety offers halogen-bonding potential not available in des-halogen analogs (Evidence Item 2).

Structure-Activity Relationship (SAR) Studies on Halogen Bonding in Thiazolidine-Containing Ligands

The 5-bromofuran substituent serves as a probe for halogen bonding in protein-ligand complexes. Its σ-hole donor strength (approximately 2× that of chloro analogs, Evidence Item 2) makes it suitable for crystallographic fragment screening campaigns aimed at identifying halogen-bonding hotspots in target proteins such as kinases, bromodomains, or nuclear hormone receptors. [1]

Antibacterial Screening Cascades Targeting Salmonella and Klebsiella Species

Based on class-level evidence that 2-(3-methoxyphenyl)thiazolidine derivatives exhibit activity against Salmonella typhi comparable to gentamicin (Evidence Item 4), this compound is a rational inclusion in phenotypic antibacterial screening panels. The additional 5-bromofuran-2-carbonyl group may broaden the spectrum or enhance potency relative to the unsubstituted thiazolidine-4-one series. [2]

Chemical Biology Probe Development for Nuclear Receptor (FXR/LXR) Pathway Investigation

The thiazolidine scaffold is among the privileged chemotypes for farnesoid X receptor (FXR) and liver X receptor (LXR) modulation, as disclosed in US Patent 6,696,473. The target compound's specific substitution pattern (3-methoxyphenyl at C2, 5-bromofuran-2-carbonyl at N3) may confer selectivity within the nuclear receptor family that is not achievable with generic thiazolidinedione-based probes. [3]

Quote Request

Request a Quote for (5-Bromofuran-2-yl)(2-(3-methoxyphenyl)thiazolidin-3-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.